molecular formula C16H21NO2 B7493250 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone

[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone

Katalognummer B7493250
Molekulargewicht: 259.34 g/mol
InChI-Schlüssel: QFWVXYWNYPKKKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 as a potential alternative to ketamine due to its similar pharmacological effects. MXE has gained popularity among recreational drug users due to its euphoric and hallucinogenic effects. However, the scientific community is interested in its potential therapeutic applications, particularly in the treatment of depression and chronic pain.

Wirkmechanismus

MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine. This results in a dissociative state, where the user experiences a sense of detachment from reality. MXE also affects other neurotransmitter systems, including dopamine and serotonin, which may contribute to its euphoric and hallucinogenic effects.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which may contribute to its antidepressant effects. MXE has also been shown to have anti-inflammatory effects and may have potential as an immunomodulatory agent.

Vorteile Und Einschränkungen Für Laborexperimente

MXE has several advantages for use in laboratory experiments. It has a long half-life, which allows for prolonged effects and easier dosing. MXE is also less potent than ketamine, which may make it easier to work with in laboratory settings. However, MXE has several limitations, including its potential for abuse and lack of standardization in dosing.

Zukünftige Richtungen

There are several potential future directions for research on MXE. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine the optimal dosing and administration of MXE for these conditions. MXE may also have potential as an analgesic agent, particularly in the treatment of chronic pain. Further research is needed to determine the safety and efficacy of MXE for these applications. Additionally, more research is needed to understand the long-term effects of MXE use, particularly in the context of recreational drug use.

Synthesemethoden

MXE can be synthesized through a multi-step process involving the condensation of 3-methoxyphenylacetone with cyclohexanone followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 2-bromo-2-methylcyclopropane and a base to yield MXE.

Wissenschaftliche Forschungsanwendungen

MXE has been studied for its potential therapeutic applications, particularly in the field of psychiatry. It has been shown to have antidepressant and anxiolytic effects in preclinical studies. MXE has also been investigated for its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models.

Eigenschaften

IUPAC Name

[2-(3-methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-11-9-14(11)16(18)17-8-4-7-15(17)12-5-3-6-13(10-12)19-2/h3,5-6,10-11,14-15H,4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWVXYWNYPKKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCCC2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.